MFCD03543689
Description
MFCD03543689 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. For instance, highlights phosphine-alkene ligands (e.g., iron-based systems) designed for catalytic applications, suggesting that this compound may share functional groups such as phosphine or alkene moieties to enable metal coordination .
Key inferred properties (based on similar MDL-numbered compounds):
- Molecular complexity: Likely contains a combination of donor atoms (e.g., P, N, O) for metal binding.
- Applications: Potential use in homogeneous catalysis, including cross-coupling or hydrogenation reactions.
- Stability: Designed for robustness under reactive conditions, as seen in ligands like those in , which tolerate oxidative and thermal stress .
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)19)9(3)17-15(20)18-13/h4-8,13H,1-3H3,(H2,16,19)(H2,17,18,20) |
InChI Key |
GWOLHSVIJDFATF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03543689 can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized using various catalysts to improve yield and reaction time. For example, titanium dioxide nanoparticles have been used to catalyze the reaction, resulting in high yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
MFCD03543689 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Various nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD03543689 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of MFCD03543689 involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Limitations
- Synergistic Effects : Hybrid ligands like this compound show enhanced catalytic activity when paired with palladium or ruthenium, as observed in ’s iron-based systems .
- Limitations :
- Sensitivity : Phosphine-containing ligands may require inert atmospheres, increasing operational costs.
- Scalability : Multi-step synthesis (inferred from and ) limits industrial adoption compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
